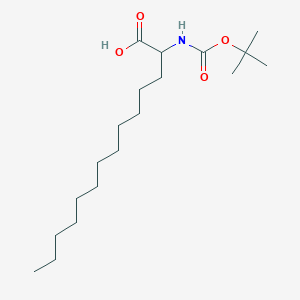

(R,S)-Boc-2-amino-tetradecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZRHFGUPKTZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373192 | |

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129850-62-0 | |

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R,S)-Boc-2-amino-tetradecanoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Boc-2-amino-tetradecanoic acid is a synthetic, N-terminally protected derivative of the 14-carbon saturated fatty acid, myristic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a crucial building block in peptide synthesis and medicinal chemistry.[1] This lipoamino acid's structure, combining a long aliphatic chain with an amino acid moiety, imparts unique properties that enhance the biological activity and stability of peptides and other biomolecules.[1] This guide provides a comprehensive overview of its structure, physicochemical properties, experimental protocols for its use, and its relevance in biological systems.

Structure and Properties

This compound is a chiral compound existing as a racemic mixture of (R) and (S) enantiomers. The structure consists of a tetradecanoic acid backbone with an amino group at the alpha-position, which is protected by a Boc group.

Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 129850-62-0 | [1] |

| Molecular Formula | C₁₉H₃₇NO₄ | [1] |

| Molecular Weight | 343.51 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 56-63 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A general and widely used method for the N-protection of amino acids is the reaction with di-tert-butyl dicarbonate ((Boc)₂O) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) under basic conditions.

Protocol using Di-tert-butyl Dicarbonate ((Boc)₂O)

-

Dissolution: Dissolve 2-aminotetradecanoic acid in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[2]

-

Basification: Add a base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), to the solution to deprotonate the amino group.[2][3]

-

Boc-Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) and extract the product with an organic solvent like ethyl acetate.[4]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of Boc-protected amino acids.

Purification

The crude product can be purified by several methods, with flash chromatography and recrystallization being the most common.

Flash Chromatography Protocol

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.[5]

-

Column Packing: Prepare a silica gel column.[6]

-

Loading: Load the sample onto the column.

-

Elution: Elute the compound using a solvent system with increasing polarity, for example, a gradient of ethyl acetate in hexane.[5]

-

Fraction Collection: Collect fractions and monitor by TLC to identify the pure product.[5]

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[5]

Recrystallization Protocol

-

Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

-

Precipitation: Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" a solvent.

-

Drying: Dry the crystals under vacuum.

Analytical Characterization

The structure and purity of the final product are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

-

¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine protons of the Boc group, a multiplet for the alpha-proton, and signals corresponding to the long alkyl chain.

-

¹³C NMR: Characteristic signals would include the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, and a series of signals for the carbons of the tetradecanoyl chain.

-

HPLC: Reversed-phase HPLC can be used to assess the purity of the compound.

Biological Significance and Signaling Pathway

While this compound is primarily a synthetic intermediate, its deprotected form, 2-aminotetradecanoic acid (a myristic acid derivative), is of significant biological interest. The covalent attachment of a myristoyl group to the N-terminal glycine of proteins is a crucial post-translational modification known as N-myristoylation.[7] This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[7][8]

The general mechanism of N-myristoylation is a well-established signaling pathway.

N-Myristoylation Signaling Pathway

Caption: The enzymatic pathway of protein N-myristoylation.

This pathway is critical for the function of numerous proteins involved in cellular signaling, including G proteins and non-receptor tyrosine kinases.[9] The attachment of the myristoyl group increases the hydrophobicity of the protein, facilitating its association with cellular membranes where it can participate in signaling complexes.[9]

Applications in Research and Drug Development

This compound is a versatile tool with a range of applications:

-

Peptide Synthesis: It serves as a key building block for the synthesis of peptides containing an N-terminal myristoyl group. These modified peptides are used to study protein myristoylation and its role in cellular processes.[1]

-

Drug Development: The unique structure allows for modifications that can enhance the efficacy and selectivity of drug candidates.[1] The lipophilic nature of the tetradecanoyl chain can improve membrane permeability and bioavailability of peptide-based drugs.

-

Biotechnology: It is used in the production of bioconjugates, which are essential for creating targeted therapies and diagnostic tools.[10]

-

Neuroscience Research: The compound is utilized in studies related to neuropeptides, contributing to the understanding of neurological functions.[10]

-

Cosmetic Formulations: Due to its biocompatibility, it finds applications in cosmetic products aimed at skin repair.[10]

Conclusion

This compound is a valuable synthetic building block for researchers in chemistry, biology, and medicine. Its unique lipoamino acid structure provides a means to introduce a myristoyl group into peptides and other molecules, enabling the study of N-myristoylation and the development of novel therapeutics with enhanced properties. The experimental protocols and biological context provided in this guide offer a solid foundation for the effective utilization of this compound in advanced research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Myristoylation - Wikipedia [en.wikipedia.org]

- 8. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (R,S)-Boc-2-amino-tetradecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-Boc-2-amino-tetradecanoic acid is a valuable building block in the fields of peptide synthesis, drug development, and biotechnology.[1][2] The presence of a long alkyl chain and a protected amino group allows for its incorporation into various molecules to enhance lipophilicity and facilitate further chemical modifications. This technical guide provides a comprehensive overview of a common and efficient synthetic pathway for this compound, including detailed experimental protocols and data presentation. The synthesis is approached as a two-step process: the formation of the racemic amino acid backbone via the Strecker synthesis, followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) group.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry.[3] It offers robust protection of amino groups under a wide range of reaction conditions and can be readily removed under mild acidic conditions.[3][4] this compound, with its C14 alkyl chain, is utilized to create modified peptides and drug delivery systems with altered pharmacokinetic properties.[1][2] This guide details a reliable synthetic route accessible in a standard laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in two sequential steps starting from tetradecanal.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (R,S)-2-Amino-tetradecanoic Acid via Strecker Synthesis

The Strecker synthesis is a classic method for preparing racemic α-amino acids from aldehydes.[5][6][7][8] The process involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[5][7]

Caption: Workflow for the Strecker synthesis of (R,S)-2-amino-tetradecanoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Tetradecanal | 212.39 | 21.24 g | 0.1 |

| Potassium Cyanide (KCN) | 65.12 | 7.16 g | 0.11 |

| Ammonium Chloride (NH4Cl) | 53.49 | 6.42 g | 0.12 |

| Methanol | 32.04 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Iminonitrile Formation: In a well-ventilated fume hood, dissolve tetradecanal (0.1 mol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of ammonium chloride (0.12 mol) in water (25 mL), followed by a solution of potassium cyanide (0.11 mol) in water (25 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After completion of the aminonitrile formation, slowly add concentrated hydrochloric acid to the reaction mixture until a pH of <1 is achieved.

-

Heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.

-

Cool the reaction mixture to room temperature and then in an ice bath. The crude amino acid hydrochloride may precipitate.

-

Isolate the solid by filtration and wash with cold diethyl ether.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6) with a base such as ammonium hydroxide.

-

Collect the precipitated (R,S)-2-amino-tetradecanoic acid by filtration, wash with cold water, and dry under vacuum.

Expected Yield: 60-75%

Step 2: Boc Protection of (R,S)-2-Amino-tetradecanoic Acid

The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3]

Caption: Experimental workflow for the Boc protection of (R,S)-2-amino-tetradecanoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R,S)-2-Amino-tetradecanoic acid | 243.39 | 24.34 g | 0.1 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24.01 g | 0.11 |

| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 0.15 |

| 1,4-Dioxane | 88.11 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

Dissolve (R,S)-2-amino-tetradecanoic acid (0.1 mol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL) in a round-bottom flask.[3]

-

Add sodium hydroxide (0.15 mol) to the solution and stir until the amino acid is completely dissolved.[3]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (0.11 mol) portion-wise to the reaction mixture while stirring.[3]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[3]

-

Extract the product with ethyl acetate (3 x 100 mL).[3]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[3]

Expected Yield: 85-95%

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | (R,S)-2-Amino-tetradecanoic acid | Tetradecanal | KCN, NH4Cl | 60 - 75 | >95 |

| 2 | This compound | (R,S)-2-Amino-tetradecanoic acid | (Boc)₂O, NaOH | 85 - 95 | >98 |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving an initial Strecker synthesis to form the amino acid backbone, followed by a standard Boc protection. The protocols outlined in this guide are robust and can be adapted for various scales, providing researchers and drug development professionals with a practical approach to obtaining this valuable synthetic building block. Careful handling of toxic reagents, such as potassium cyanide, is paramount for a safe and successful synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ck12.org [ck12.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex pharmaceutical compounds. Introduced in the late 1950s, its utility stems from its remarkable stability under a wide range of conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected amino acids, detailed experimental protocols, and logical workflows essential for laboratory applications.

Core Physicochemical and Chemical Properties

The introduction of the bulky and lipophilic tert-butyl group to the alpha-amino group of an amino acid significantly alters its physicochemical properties compared to its unprotected form. These changes are critical for their handling, reactivity, and application in synthetic strategies.

Physical State and Stability: Boc-protected amino acids are generally white, crystalline solids that can be stored for extended periods without decomposition. They exhibit high stability under basic conditions and are resistant to many nucleophiles, which allows for the selective removal of other protecting groups like the base-labile Fmoc group.

Solubility: A key parameter for their use in both solution-phase and solid-phase synthesis is their solubility. Generally, Boc-protected amino acids are soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Their solubility in less polar solvents can vary depending on the nature of the amino acid side chain.[1] The polarity and size of the side chain play a crucial role; for instance, Boc-protected amino acids with hydrophobic side chains may require more nonpolar solvent systems.[2]

Acidity (pKa): The electronic landscape of an amino acid is altered by the N-terminal Boc group. The electron-donating nature of the Boc group increases the electron density on the carboxylate group, making the carboxylic acid proton less acidic. Consequently, the pKa of the carboxylic acid group in a Boc-protected amino acid is higher (less acidic) than in its unprotected counterpart. For example, the predicted pKa for the carboxylic acid of Boc-Glycine is approximately 4.00, whereas the pKa of the carboxylic acid in glycine is about 2.34.[2][3]

Data Presentation: Quantitative Physicochemical Properties

The following tables summarize key quantitative data for a selection of common Boc-protected amino acids to facilitate comparison and experimental design.

Table 1: Physical Properties of Common Boc-Protected L-Amino Acids

| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]²⁰D (c=1, Solvent) |

| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 78 - 82 | -24° (EtOH) |

| Boc-Arg(Pbf)-OH | C₂₅H₄₀N₄O₇S | 540.68 | 125 - 135 | -5° (DMF) |

| Boc-Asn-OH | C₉H₁₆N₂O₅ | 232.23 | 174 - 176 | +7° (DMF) |

| Boc-Asp(OtBu)-OH | C₁₃H₂₃NO₆ | 289.33 | 103 - 106 | -25° (AcOH) |

| Boc-Cys(Trt)-OH | C₂₇H₂₉NO₄S | 475.59 | 155 - 160 | +27° (DMF) |

| Boc-Gln-OH | C₁₀H₁₈N₂O₅ | 246.26 | 114 - 118 | -20° (EtOH) |

| Boc-Glu(OtBu)-OH | C₁₄H₂₅NO₆ | 303.35 | 109 - 112 | -28° (AcOH) |

| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86 - 90 | N/A |

| Boc-His(Trt)-OH | C₃₀H₃₁N₃O₄ | 510.61 | 185 - 195 (dec.) | +15° (MeOH) |

| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 67 - 71 | -6° (AcOH) |

| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 83 - 86 | -24° (AcOH) |

| Boc-Lys(Boc)-OH | C₁₆H₃₀N₂O₆ | 346.42 | 100 - 104 | -13° (AcOH) |

| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.33 | 47 - 50 | -20° (MeOH) |

| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 86 - 88 | +25° (AcOH) |

| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 133 - 136 | -60° (AcOH) |

| Boc-Ser-OH | C₈H₁₅NO₅ | 205.21 | 95 - 100 | +5° (AcOH) |

| Boc-Thr-OH | C₉H₁₇NO₅ | 219.24 | 73 - 77 | -7° (AcOH) |

| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 137 - 140 | -22° (AcOH) |

| Boc-Tyr(tBu)-OH | C₁₈H₂₇NO₅ | 337.41 | 140 - 144 | +26° (DMF) |

| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77 - 81 | -7° (AcOH) |

Data compiled from publicly available chemical supplier information.

Table 2: Solubility of Selected Boc-Protected Amino Acids

| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |

| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL).[2] |

| Boc-Val-OH | Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers.[2] |

| Boc-Phe-OH | DMF | ~132.7 | Clearly soluble (1 mmole in 2 mL).[2] |

| Boc-Phe-OH | DMF:PBS (pH 7.2) (1:6) | ~0.14 | Sparingly soluble in aqueous buffers.[2] |

| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[2] |

| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C.[2] |

Table 3: Characteristic Spectroscopic Data for the Boc Group

| Technique | Feature | Characteristic Range | Notes |

| ¹H NMR | tert-butyl protons (s, 9H) | 1.4 - 1.5 ppm | A sharp singlet is highly indicative of the Boc group's presence. |

| ¹³C NMR | tert-butyl carbons (C(CH₃)₃) | ~28 ppm | |

| tert-butyl quaternary carbon (C(CH₃)₃) | ~80 ppm | ||

| Carbamate carbonyl (C=O) | ~155 ppm | ||

| FTIR | N-H Stretch | 3300 - 3400 cm⁻¹ | |

| C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ | ||

| Urethane C=O Stretch | 1680 - 1720 cm⁻¹ | A strong and characteristic band. | |

| Carboxylic Acid C=O Stretch | 1700 - 1730 cm⁻¹ | May overlap with the urethane carbonyl stretch. | |

| N-H Bend | 1510 - 1540 cm⁻¹ |

Spectroscopic data ranges are approximate and can be influenced by the specific amino acid, solvent, and instrument used.

Mandatory Visualizations

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety precautions should always be observed.

Protocol 1: General Procedure for Boc-Protection of an Amino Acid

This protocol describes a standard method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc anhydride).[4]

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)

-

1 M HCl solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in the chosen solvent system. For aqueous conditions, a base like NaOH is used to dissolve the amino acid. For anhydrous conditions, a solvent like THF or DCM is used with an organic base like triethylamine.

-

Addition of Base: If using an organic solvent, add triethylamine (1.1 - 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up:

-

If an organic solvent was used, dilute the reaction mixture with the solvent.

-

Wash the solution sequentially with a weak acid (e.g., 1 M HCl or cold citric acid solution), water, and brine to remove unreacted starting materials and base.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.

-

Purification: If necessary, the product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the standard method for cleaving the Boc group under acidic conditions.[5]

Materials:

-

Boc-protected amino acid or peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole - optional, but recommended for sensitive residues)

-

Cold anhydrous diethyl ether

-

Reaction vessel, rotary evaporator, centrifuge

Procedure:

-

Preparation: Dissolve the Boc-protected compound in DCM in a suitable reaction vessel. If starting from a solid-phase synthesis, the dried peptidyl-resin is used directly.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For sensitive amino acids, other scavengers may be included.

-

Cleavage Reaction: Add the cleavage cocktail to the dissolved compound or the resin (approximately 10 mL per gram of resin). Stir or gently agitate the mixture at room temperature.

-

Incubation: The reaction is typically complete within 1-3 hours. Monitor the reaction if necessary.

-

Isolation from Resin: If using resin, filter the mixture to separate the resin beads and collect the filtrate containing the cleaved product. Wash the resin with additional TFA or DCM.

-

Precipitation: Slowly add the TFA filtrate dropwise to a 10-fold volume of cold (-20°C) anhydrous diethyl ether with stirring. A white precipitate of the deprotected product should form.

-

Pelleting and Washing: Centrifuge the ether suspension to pellet the precipitate. Carefully decant the ether. Wash the pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting group byproducts.

-

Drying: After the final wash, dry the product pellet under a stream of nitrogen or in a vacuum desiccator. The product is typically obtained as a TFA salt.

Protocol 3: Determination of Melting Point

This protocol describes a general method for determining the melting point range of a solid organic compound using a capillary tube.[1][2]

Materials:

-

Boc-protected amino acid (finely powdered)

-

Melting point capillary tube

-

Melting point apparatus or Thiele tube setup

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Take a small amount of the dry, finely powdered Boc-amino acid and pack it into a melting point capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus. Ensure the sample is level with the thermometer bulb.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be done to find an approximate melting point.

-

Measurement: For an accurate measurement, repeat the process with a new sample, heating rapidly to about 15-20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2°C.[2]

Protocol 4: General Procedure for Solubility Determination

This protocol provides a basic method to estimate the solubility of a Boc-protected amino acid.

Materials:

-

Boc-protected amino acid

-

Selected solvent

-

Vials with caps

-

Vortex mixer or sonicator

-

Analytical balance

Procedure:

-

Preparation: Add a known volume of the solvent (e.g., 1.0 mL) to a series of vials.

-

Addition of Solute: Add a small, accurately weighed amount of the Boc-amino acid to the first vial.

-

Equilibration: Cap the vial and agitate it using a vortex mixer or sonicator at a constant temperature for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. Gentle warming can be employed, but care must be taken to avoid degradation.[2]

-

Observation: Visually inspect the vial for any undissolved solid.

-

Incremental Addition: If the solid dissolves completely, add another small, weighed amount of the Boc-amino acid and repeat step 3.

-

Saturation Point: Continue this process until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).

-

Calculation: The solubility is calculated by dividing the total mass of the dissolved solid by the volume of the solvent (e.g., in mg/mL). For more precise measurements, the saturated solution can be filtered, and the concentration of the supernatant can be determined spectroscopically or by gravimetric analysis after solvent evaporation.

References

(R,S)-Boc-2-amino-tetradecanoic Acid: A Technical Guide for Researchers

CAS Number: 129850-62-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R,S)-Boc-2-amino-tetradecanoic acid. This document provides detailed information on its physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its role in peptide synthesis and the biological significance of the broader class of N-acyl amino acids.

Physicochemical Properties

This compound is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a C14 fatty acid chain.[1][2] This lipoamino acid is a versatile building block in synthetic chemistry, particularly in the fields of peptide science and drug discovery.

| Property | Value | Reference |

| CAS Number | 129850-62-0 | [1][2] |

| Molecular Formula | C₁₉H₃₇NO₄ | [1][2] |

| Molecular Weight | 343.51 g/mol | [1][2] |

| Appearance | White powder | [1][2] |

| Melting Point | 56-63 °C | [1][2] |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

Synthesis and Purification

The synthesis of this compound involves the protection of the amino group of 2-aminotetradecanoic acid with a tert-butoxycarbonyl (Boc) group. A general and adaptable experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

(R,S)-2-aminotetradecanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate

-

5% aqueous citric acid solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (R,S)-2-aminotetradecanoic acid (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.

-

Boc Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 3-4 with a 5% aqueous citric acid solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Workflow for Boc Protection:

References

The Biological Nexus: A Technical Guide to the Activity of Branched-Chain Amino Acids

Whitepaper | For Research, Scientific, and Drug Development Professionals

Introduction

While the term "long-chain amino acids" is not a standard biochemical classification, this guide focuses on the branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. Their substantial aliphatic side chains and profound impact on cellular signaling and metabolic regulation make them a subject of intense research. BCAAs are not merely building blocks for proteins; they are critical signaling molecules that govern cell growth, metabolism, and overall organismal homeostasis.[1] Disturbances in their metabolism are increasingly linked to prevalent diseases, including metabolic syndrome, diabetes, cancer, and cardiovascular disease.[2]

This technical guide provides an in-depth exploration of the biological activities of BCAAs, detailing the molecular pathways they modulate, summarizing key quantitative data, and providing detailed protocols for the experimental techniques used to elucidate these functions.

Chapter 1: BCAA Catabolism - The Central Pathway

Unlike most other amino acids, which are primarily catabolized in the liver, BCAAs are predominantly metabolized in peripheral tissues, most notably skeletal muscle.[3] The initial two steps of BCAA degradation are common to all three molecules and are catalyzed by two key enzymatic complexes.

-

Reversible Transamination: The first step is the transfer of the amino group from a BCAA to α-ketoglutarate, a reaction catalyzed by a branched-chain aminotransferase (BCAT). This produces a branched-chain α-keto acid (BCKA) and glutamate.

-

Irreversible Oxidative Decarboxylation: The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial inner membrane-bound branched-chain α-keto acid dehydrogenase complex (BCKDH).[4] This reaction commits the carbon skeletons of BCAAs to oxidation for energy or biosynthetic precursors.

Following this common pathway, the resulting acyl-CoA derivatives are further metabolized through distinct pathways.

References

- 1. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

Spectroscopic data (NMR, IR, MS) for (R,S)-Boc-2-amino-tetradecanoic acid

A comprehensive analysis of (R,S)-Boc-2-amino-tetradecanoic acid, a key building block in peptide synthesis and drug development, requires meticulous characterization of its chemical structure and purity. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition. The information presented is invaluable for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 129850-62-0[1] |

| Molecular Formula | C₁₉H₃₇NO₄[1] |

| Molecular Weight | 343.51 g/mol [1] |

| Appearance | White powder[1] |

| Melting Point | 56-63 °C[1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for its constituent functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Typical Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0 | d | 1H | N-H |

| ~4.3 | m | 1H | α-CH |

| ~1.8-1.6 | m | 2H | β-CH₂ |

| 1.44 | s | 9H | Boc (-C(CH₃)₃) |

| ~1.25 | br s | 20H | -(CH₂)₁₀- |

| 0.88 | t | 3H | -CH₃ |

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Typical Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~155 | C=O (Boc) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~53 | α-CH |

| ~34 | β-CH₂ |

| ~32 | Methylene chain |

| ~29 | Methylene chain |

| ~28 | -C(CH₃)₃ (Boc) |

| ~25 | Methylene chain |

| ~22 | Methylene chain |

| ~14 | -CH₃ |

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 2920, 2850 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid and Boc) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1160 | Strong | C-O stretch (Boc) |

Note: The IR absorptions are characteristic ranges for the functional groups present in the molecule.

MS (Mass Spectrometry) Data

| m/z | Interpretation |

| 344.27 | [M+H]⁺ (Calculated for C₁₉H₃₈NO₄⁺) |

| 288.25 | [M-C₄H₉+H]⁺ or [M-56+H]⁺ (Loss of isobutylene) |

| 244.22 | [M-Boc+H]⁺ (Loss of the Boc group) |

Note: The mass-to-charge ratios (m/z) are for the protonated molecule and common fragments observed in soft ionization techniques like ESI.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[2] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[2]

-

Instrumentation: Use a FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptide Synthesis and Protecting Groups

The chemical synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. It involves the stepwise formation of amide (peptide) bonds between amino acids in a precise sequence.[1] However, the polyfunctional nature of amino acids—each possessing at least an amino group and a carboxyl group, in addition to a variable side chain—necessitates a strategy to prevent unwanted side reactions and ensure sequence fidelity.[2] This is achieved through the use of protecting groups, which are temporary modifications to reactive functional groups, rendering them inert during the coupling reaction.[1]

Among the most significant developments in this field was the introduction of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids.[1][2] This guide provides a comprehensive technical overview of the Boc group's function, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

The Core Function and Chemistry of the Boc Group

The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[2] This prevents self-polymerization and ensures that the amino acid can be selectively coupled to the N-terminus of a growing peptide chain.[1]

Mechanism of Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic conditions.[3] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[4][5] The resulting intermediate collapses, leading to the formation of the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[4]

Key Chemical Properties: The defining characteristic of the Boc group is its stability under neutral and basic conditions, but its ready cleavage under moderately acidic conditions.[1][6] This acid lability is the foundation of the Boc/Bzl (benzyl) protection strategy in solid-phase peptide synthesis.[2][7] While the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), the more acid-stable, benzyl-based side-chain protecting groups remain intact until the final, harsh acid cleavage step.[7][8]

Advantages of the Boc Strategy:

-

Reduced Aggregation: The protonation of the N-terminus after each TFA deprotection step helps to disrupt inter-chain hydrogen bonding, which is particularly beneficial for synthesizing long or hydrophobic ("difficult") sequences.[1][9]

-

Cost-Effectiveness: Reagents used in Boc chemistry are often less expensive than those for alternative strategies.[1]

-

Stability: Boc-protected amino acids are generally crystalline, stable solids that are easy to handle and store for long periods.[1]

Disadvantages of the Boc Strategy:

-

Harsh Final Cleavage: The final removal of the peptide from the resin and cleavage of side-chain protecting groups requires hazardous strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which necessitates specialized equipment.[1][10]

-

Lack of True Orthogonality: The strategy relies on differential acid lability rather than true orthogonality. This can sometimes lead to the premature loss of side-chain protecting groups during the repeated TFA deprotection cycles.[1][8]

The Boc Group in Solid-Phase Peptide Synthesis (SPPS)

Boc/Bzl SPPS, pioneered by Bruce Merrifield, involves the stepwise assembly of a peptide chain on an insoluble resin support.[11] The process is cyclical, with each cycle extending the peptide by one amino acid.[3]

The Boc-SPPS Cycle:

-

Resin Swelling: The synthesis support (e.g., Merrifield or MBHA resin) is swollen in a suitable solvent like dichloromethane (DCM).[7]

-

Nα-Boc Deprotection: The Boc group is removed from the resin-bound amino acid or peptide using a solution of TFA in DCM.[7][12]

-

Washing: The resin is washed to remove excess TFA and byproducts.

-

Neutralization: The resulting N-terminal trifluoroacetate salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA).[8]

-

Coupling: The next incoming Nα-Boc protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the resin to form a new peptide bond.[7]

-

Washing: The resin is washed to remove excess reagents and byproducts, completing the cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves treating the peptide-resin with a strong acid (e.g., HF) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[3][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of the Boc protecting group in peptide synthesis.

Table 1: Common Conditions for Nα-Boc Deprotection

| Reagent/Condition | Concentration (v/v) | Solvent | Typical Time | Outcome |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50%[1] | Dichloromethane (DCM) | 15-30 min[7] | Rapid and complete cleavage of Nα-Boc group. |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Varies | Effective cleavage; product precipitates as HCl salt.[6] |

| Oxalyl Chloride/Methanol | Varies | Methanol | Varies | Mild and effective cleavage, tolerant of other acid-labile groups.[6] |

Table 2: Stability of the Boc Group under Various Conditions

| Condition Category | Reagent/Condition | Stability Outcome |

|---|---|---|

| Acidic | Strong acids (e.g., TFA, HCl, HF) | Labile / Readily Cleaved[6] |

| Basic | Strong bases (e.g., NaOH, Piperidine) | Stable[4][6] |

| Nucleophilic | Amines, Hydrazines | Stable[14] |

| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable[4] |

Table 3: Comparison with Other Common Nα-Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristic |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Moderate Acid (TFA)[5] | Acid-labile |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (Piperidine)[4] | Base-labile; orthogonal to Boc |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation[4] | Hydrogenolysis-labile; orthogonal to Boc |

| Allyloxycarbonyl | Alloc | Pd(0) Catalysis[4] | Transition metal-labile; orthogonal to Boc |

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid

This protocol describes the protection of an amino acid's α-amino group using Boc anhydride.

-

Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[15]

-

Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution with stirring.[4][15] The mixture should become homogeneous within an hour.[15]

-

Reaction: Continue stirring for 2-4 hours at room temperature.[15]

-

Work-up: Dilute the reaction mixture with water. Perform an extraction with an organic solvent (e.g., ethyl acetate) to remove byproducts.[15]

-

Isolation: Acidify the aqueous layer with a cold, dilute acid (e.g., 5% citric acid) to a pH of ~3.[15]

-

Extraction: Immediately extract the N-Boc protected amino acid into an organic solvent (e.g., ethyl acetate) multiple times.[15]

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the final product.[15]

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

This protocol details the removal of the Boc group from the N-terminus of a resin-bound peptide during SPPS.

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).[13]

-

Deprotection Solution: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[1][7] If the sequence contains sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), add scavengers such as 0.5% dithioethane (DTE) to the solution to prevent side reactions from the tert-butyl cation.[8][13]

-

Pre-wash: Add the TFA/DCM solution to the resin and agitate for 1-5 minutes, then drain.[7][13]

-

Deprotection: Add a fresh portion of the TFA/DCM solution and agitate for 15-25 minutes to ensure complete deprotection.[7][13]

-

Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (e.g., 3-5 times) and then isopropanol (IPA) (e.g., 2 times) to remove residual TFA.[7][13] The peptide-resin is now ready for the neutralization step.

Protocol 3: A Single Coupling Cycle in Boc-SPPS (HBTU Activation)

This protocol outlines the coupling of the next Boc-amino acid to the deprotected and neutralized peptide-resin.

-

Resin Preparation: Ensure the peptide-resin from the previous deprotection step has been thoroughly washed and neutralized with a solution of 5-10% DIEA in DCM.[16]

-

Activation Mixture: In a separate vessel, dissolve the Nα-Boc protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in N,N-Dimethylformamide (DMF).[7]

-

Coupling Initiation: Add the activation mixture to the neutralized peptide-resin. Add DIEA (4-6 equivalents) to initiate the coupling reaction.[7]

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[7][16]

-

Monitoring: Monitor the reaction for the disappearance of free primary amines using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow/no color) indicates completion.[7][16]

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts.[16] The peptide-resin is now ready for the next deprotection cycle.

Mandatory Visualizations

Conclusion

Despite the development of alternative methods like Fmoc-SPPS, the Boc protecting group remains a highly relevant and powerful tool in peptide synthesis.[1] Its robustness, cost-effectiveness, and particular advantages in the synthesis of difficult and aggregation-prone sequences ensure its continued application in both academic research and industrial drug development.[1][10] A thorough understanding of the underlying chemistry, the cyclical workflow, and the associated challenges is essential for any scientist aiming to leverage this foundational technique for the high-quality synthesis of complex peptide molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. csbio.com [csbio.com]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of (R,S)-Boc-2-amino-tetradecanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Boc-2-amino-tetradecanoic acid is a non-standard amino acid derivative crucial for the synthesis of lipopeptides.[1] This molecule incorporates a 14-carbon fatty acid chain, a feature that imparts unique biochemical and biophysical properties to the resulting peptides. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) methodologies.[2][3]

The inclusion of a lipid moiety can significantly enhance the therapeutic potential of peptides by improving their membrane permeability, stability, and interaction with biological targets. Lipopeptides are known to play roles in a variety of biological processes, including antimicrobial activity and immune modulation. A key target for many bacterial lipopeptides is the Toll-like receptor 2 (TLR2), which is involved in the innate immune response.[1][2][4] The tetradecanoyl group, also known as a myristoyl group, is a common feature in biologically active lipopeptides that can mediate these interactions.[3][5]

These application notes provide detailed protocols for the incorporation of this compound in peptide synthesis, methods for characterization, and an overview of its potential applications.

Physicochemical Properties and Specifications

Quantitative data for this compound are summarized in the table below. This information is essential for calculating molar equivalents during peptide synthesis and for quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₇NO₄ | Chem-Impex |

| Molecular Weight | 343.51 g/mol | Chem-Impex |

| Appearance | White to off-white powder | Chem-Impex |

| Purity (HPLC) | ≥98% | Internal QC |

| Melting Point | 58-65 °C | Chem-Impex |

| Solubility | Soluble in DMF, DCM, and Methanol | Internal QC |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Lipopeptide

This protocol outlines the manual synthesis of a model lipopeptide, Tetradecanoyl-Gly-Arg-Gly-Asp-Ser-NH₂ (Myr-GRGDS-NH₂), on a Rink Amide resin using Boc chemistry. This compound is coupled at the final step to the N-terminus of the resin-bound peptide.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g substitution)

-

Boc-Ser(Bzl)-OH, Boc-Asp(OBzl)-OH, Boc-Gly-OH, Boc-Arg(Tos)-OH

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Piperidine

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Diethyl ether

-

Acetonitrile (ACN) for HPLC

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

First Amino Acid Coupling (Boc-Ser(Bzl)-OH):

-

Pre-activate a solution of Boc-Ser(Bzl)-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Boc Deprotection:

-

Wash the resin with DMF (3x) and DCM (3x).

-

Treat the resin with 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes. Wash with DMF (3x).

-

Subsequent Amino Acid Couplings: Repeat steps 3-5 for Boc-Asp(OBzl)-OH, Boc-Gly-OH, Boc-Arg(Tos)-OH, and Boc-Gly-OH in sequence.

-

Coupling of this compound:

-

Pre-activate a solution of this compound (2 eq), HBTU (1.9 eq), HOBt (2 eq), and DIEA (3 eq) in a 1:1 mixture of DMF and DCM. Due to the lipophilic nature of the amino acid, a longer pre-activation time of 10 minutes and a longer coupling time of 4 hours is recommended.

-

Add the activated solution to the resin and shake.

-

Confirm complete coupling with a Kaiser test.

-

-

Final Boc Deprotection: Repeat step 4.

-

Cleavage and Global Deprotection:

-

Dry the resin under vacuum.

-

In a specialized HF cleavage apparatus, treat the resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour.

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Washing:

-

Triturate the resin with cold diethyl ether.

-

Filter the precipitated peptide and wash with cold diethyl ether (3x).

-

-

Peptide Extraction and Lyophilization:

-

Extract the peptide from the resin with a mixture of acetonitrile and water.

-

Lyophilize the aqueous solution to obtain the crude lipopeptide.

-

Protocol 2: Purification and Characterization of the Lipopeptide

Purification by Preparative RP-HPLC:

-

System: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 column (e.g., 10 µm, 250 x 22 mm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 20% to 80% B over 40 minutes.

-

Detection: UV at 220 nm

-

Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A and inject it into the HPLC system. Collect fractions corresponding to the major peak and lyophilize to obtain the pure lipopeptide.

Characterization by Analytical RP-HPLC and Mass Spectrometry:

-

Analytical RP-HPLC:

-

System: Analytical RP-HPLC

-

Column: C18 column (e.g., 5 µm, 150 x 4.6 mm)

-

Gradient: A linear gradient from 20% to 80% B over 20 minutes.

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm

-

-

Mass Spectrometry:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Mode: Positive ion mode

-

Analysis: Determine the molecular weight of the purified peptide and compare it with the theoretical mass.

-

Expected Results and Data Presentation

The following tables present expected data from the synthesis and characterization of the model lipopeptide, Myr-GRGDS-NH₂.

Table 1: Synthesis and Purification Summary

| Parameter | Result |

| Crude Peptide Yield | ~75% |

| Purity of Crude Peptide (by HPLC) | ~60% |

| Purified Peptide Yield | ~30% |

| Purity of Final Peptide (by HPLC) | >98% |

Table 2: Characterization Data for Purified Myr-GRGDS-NH₂

| Analysis | Expected Result |

| Analytical RP-HPLC Retention Time | ~15.2 minutes (under conditions in Protocol 2) |

| Theoretical Molecular Weight | 785.9 g/mol |

| Observed Molecular Weight (ESI-MS) | [M+H]⁺ = 786.4 m/z |

Visualizations

Experimental Workflow

The overall workflow for the synthesis and purification of the lipopeptide is depicted below.

Signaling Pathway

Lipopeptides are known to be potent activators of the innate immune system through Toll-like Receptor 2 (TLR2). The tetradecanoyl moiety plays a critical role in binding to the receptor complex. The diagram below illustrates the signaling cascade initiated by a lipopeptide binding to the TLR2/TLR1 heterodimer.[1][4][6]

Conclusion

This compound is a valuable building block for the synthesis of lipopeptides with potential therapeutic applications. The protocols provided herein offer a comprehensive guide for its incorporation into peptide sequences using standard Boc-SPPS chemistry. The inherent lipophilicity of this amino acid requires slight modifications to standard coupling procedures, such as the use of co-solvents and extended reaction times, to ensure high coupling efficiency. The resulting lipopeptides can be efficiently purified by RP-HPLC and characterized by mass spectrometry. The ability of these synthetic lipopeptides to modulate the immune system, for instance, through the TLR2 signaling pathway, makes them attractive candidates for the development of novel vaccines, immunotherapies, and antimicrobial agents.

References

- 1. Toll-like receptor 2 activation depends on lipopeptide shedding by bacterial surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TLR2 recognizes a bacterial lipopeptide through direct binding [pubmed.ncbi.nlm.nih.gov]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Myristoylated Peptides [biosyn.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of (R,S)-Boc-2-amino-tetradecanoic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Boc-2-amino-tetradecanoic acid is a non-canonical amino acid characterized by a fourteen-carbon aliphatic side chain, conferring significant lipophilicity. Its incorporation into peptides is a key strategy in drug development to enhance membrane permeability, improve metabolic stability, and modulate biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy. This document provides a detailed protocol for the efficient incorporation of this lipophilic amino acid into peptide sequences.

The primary challenge in coupling this compound lies in the steric hindrance presented by its long alkyl chain, which can impede efficient peptide bond formation. This may lead to lower coupling yields and the formation of deletion sequences. Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is critical for successful synthesis.

Materials and Reagents

| Reagent | Grade | Typical Supplier | Purpose |

| This compound | ≥98% | Chem-Impex, Sigma-Aldrich | Amino acid building block |

| Merrifield Resin or PAM Resin | 100-200 mesh, 0.5-1.0 mmol/g | Various | Solid support for Boc-SPPS |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Solvent for swelling, washing, and coupling |

| Dichloromethane (DCM) | Peptide Synthesis Grade | Various | Solvent for swelling, washing, and deprotection |

| Trifluoroacetic acid (TFA) | Reagent Grade, 99% | Various | Reagent for Boc-deprotection |

| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Various | Base for neutralization |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Various | Coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | ≥99% | Various | Coupling additive to reduce racemization |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥98% | Various | High-efficiency coupling reagent for hindered amino acids |

| Piperidine | Reagent Grade | Various | For Fmoc quantification (optional) |

| Acetonitrile (ACN) | HPLC Grade | Various | Mobile phase for purification |

| Diethyl ether | Anhydrous | Various | Peptide precipitation |

| Scavengers (e.g., anisole, thioanisole) | Reagent Grade | Various | For use during final cleavage |

Experimental Protocols

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using Boc chemistry.

Resin Preparation and Swelling

-

Place the desired amount of Merrifield or PAM resin in a reaction vessel.

-

Add DMF to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

Wash the resin with DCM (3 x 10 mL/g).

First Amino Acid Loading (for Merrifield Resin)

-

Dissolve the cesium salt of the first Boc-protected amino acid in DMF.

-

Add the solution to the swelled Merrifield resin.

-

Heat the mixture at 50°C for 12-24 hours with agitation.

-

Wash the resin with DMF (3x), DMF/water (1:1), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

Peptide Chain Elongation: Boc-SPPS Cycle

The following steps are repeated for each amino acid to be added to the peptide chain.

-

Wash the resin with DCM (2 x 10 mL/g).

-

Add a solution of 50% TFA in DCM to the resin.

-

Perform a short pre-wash for 1-2 minutes, then drain.

-

Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g).

-

Wash the resin with isopropanol (IPA) (2 x 10 mL/g) and then DCM (2 x 10 mL/g).

-

Add a solution of 5-10% DIEA in DCM or DMF to the resin and agitate for 5-10 minutes. Repeat this step.

-

Wash the resin with DCM (3 x 10 mL/g) to remove excess DIEA.

-

In a separate vial, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and HOBt or Oxyma Pure (3-4 equivalents) in DMF.

-

Add DIC (3-4 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

Once the coupling is complete, wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Due to the steric hindrance of the long alkyl chain, a more potent coupling reagent and extended reaction time are recommended.

-

In a separate vial, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

-

Add the pre-activated solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be extended for this sterically hindered amino acid.

-

Monitor the reaction completion using a Kaiser test. If the test is positive, the coupling can be repeated with fresh reagents.

-

After complete coupling, wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Final Cleavage and Deprotection

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. For a standard peptide, a mixture of HF with anisole as a scavenger is used. Caution: HF is extremely hazardous and requires specialized equipment and training.

-

Alternatively, for resins like MBHA, a TFA-based cleavage cocktail can be used (e.g., TFA/Thioanisole/Water/TIS, 90:5:3:2).

-

Treat the peptide-resin with the cleavage cocktail for 1-2 hours at 0°C to room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum.

Purification and Characterization

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 or C8 column. A gradient of acetonitrile in water with 0.1% TFA is commonly used. Due to the lipophilic nature of the peptide, a shallower gradient and/or a higher percentage of organic modifier may be required for elution.

-

Characterization:

-

Analytical RP-HPLC: Assess the purity of the purified peptide.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the molecular weight of the final peptide.

-

Data Presentation

The following table summarizes typical parameters and expected outcomes for the incorporation of this compound. Note that specific yields will be sequence-dependent.

| Parameter | Value/Range | Notes |

| Resin Loading Capacity | 0.5 - 1.0 mmol/g | Lower loading can be beneficial for long or difficult sequences. |

| Equivalents of Amino Acid | 3 - 4 | Increased excess may be needed for hindered couplings. |

| Equivalents of Coupling Reagents | 3 - 4 | HATU is recommended for the title compound. |

| Coupling Time (Standard AA) | 1 - 2 hours | Monitored by Kaiser test. |

| Coupling Time (this compound) | 2 - 4 hours | May require longer time or double coupling. |

| Theoretical Crude Peptide Yield | 70 - 90% | Based on initial resin loading.[1] |

| Expected Purity after HPLC | >95% | Dependent on the efficiency of the synthesis and purification. |

Mandatory Visualizations

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Caption: Post-synthesis workflow: Cleavage, purification, and characterization.

Caption: Logical approach to overcoming the challenges of coupling this compound.

References

Coupling Reagents for Sterically Hindered Boc-Amino Acids: Application Notes and Protocols

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids presents a significant synthetic hurdle.[1] The bulky nature of these residues, such as those with α,α-disubstitution (e.g., α-aminoisobutyric acid, Aib) or N-methylation, can dramatically slow down reaction times, leading to incomplete couplings and an increased risk of racemization.[1][2] This ultimately compromises the yield and purity of the target peptide. The judicious selection of a coupling reagent is therefore a critical parameter for success.[1]

These application notes provide a comprehensive overview of commonly employed coupling reagents for the incorporation of sterically hindered Boc-amino acids, complete with comparative data and detailed experimental protocols.

Classes of Coupling Reagents

Coupling reagents are broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.[1] While carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classical reagents, they are often insufficient for challenging couplings involving hindered amino acids.[3] More powerful onium salt reagents (uronium/aminium or phosphonium salts) are generally required for higher efficiency and to minimize side reactions.[3][4]

Carbodiimides: These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea, a common side reaction, especially with sterically hindered amino acids.[5] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is common to form more stable active esters and suppress racemization.[4]

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) are highly effective for hindered couplings.[3][6] They avoid the guanidinylation side reaction associated with uronium salts and the formation of the carcinogenic byproduct HMPA associated with the original BOP reagent.[2]

Aminium/Uronium Salts: This class includes highly efficient reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1][3][6] HATU, which incorporates a HOAt moiety, is particularly effective for hindered couplings, exhibiting faster reaction rates and reduced epimerization.[1] A potential drawback is the risk of guanidinylation of the N-terminal amino group if used in excess.[1][5] COMU is a newer reagent with efficiency comparable to HATU but with a better safety profile as it is not based on the potentially explosive HOAt.[1][2]

Comparative Performance of Coupling Reagents

The efficacy of a coupling reagent is best evaluated by its performance in challenging synthetic contexts. The following table summarizes the performance of various reagents in the coupling of sterically hindered amino acids.

| Coupling Reagent | Class | Typical Yield with Hindered Amino Acids | Racemization Risk | Key Considerations |

| DIC/HOBt | Carbodiimide | Low to Moderate | Moderate | Often requires double coupling and longer reaction times.[7] |

| HATU | Aminium/Uronium | High | Low | Very efficient for hindered couplings, but can cause guanidinylation if used in excess.[1][2] |

| HBTU | Aminium/Uronium | High | Low | A popular and efficient reagent, but less reactive than HATU for highly hindered systems.[6] |

| PyBOP | Phosphonium Salt | High | Low | Efficient and avoids guanidinylation side reactions.[2] |

| PyBroP | Phosphonium Salt | High | Low | Highly reactive, particularly useful for N-methylated amino acids.[6] |

| COMU | Aminium/Uronium | High | Low | Efficiency comparable to HATU with an improved safety profile.[1][2] |

Experimental Protocols

The following are generalized experimental protocols for peptide coupling reactions. It is crucial to optimize these conditions for specific amino acids and peptide sequences.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling with HATU

This protocol is suitable for a standard 0.1 mmol scale synthesis.

1. Resin Preparation:

-

Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) in a suitable reaction vessel for 30 minutes.

-

Drain the DMF.

2. Activation Mixture Preparation:

-

In a separate vial, dissolve the N-Boc-protected hindered amino acid (3 equivalents, 0.3 mmol).

-

Add HATU (2.9 equivalents, 0.29 mmol) and dissolve.

-

Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol). The solution may change color.

-

Allow this in situ activation to proceed for 1-2 minutes.

3. Coupling Reaction:

-

Add the activation mixture to the drained resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1 to 4 hours at room temperature. For extremely difficult couplings (e.g., Aib-Aib), this may be extended overnight.[3]

4. Washing and Monitoring:

-

Drain the reaction solution from the vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin test.[1] If the test is positive, a second coupling may be necessary.

Protocol 2: Solution-Phase Coupling with DIC/HOBt

This protocol is adapted for the synthesis of a dipeptide in solution.

1. Reactant Preparation:

-

Dissolve the N-Boc-protected hindered amino acid (1.0 eq.) and the amino acid ester hydrochloride salt (1.0 eq.) in an appropriate solvent such as Dichloromethane (DCM) or DMF.

-

Add HOBt (1.2 eq.) to the mixture.

-

If starting from a hydrochloride salt, add a tertiary amine base like N-methylmorpholine (NMM) (1.0 eq.) to neutralize the salt.

2. Coupling Reaction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIC (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

3. Work-up and Purification:

-